molecular formula C10H14ClN5 B6281938 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride CAS No. 853680-06-5

1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride

Cat. No.: B6281938
CAS No.: 853680-06-5
M. Wt: 239.70 g/mol
InChI Key: CGTWHMKOCZJTBC-UHFFFAOYSA-N
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Description

1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride is a compound that serves as a molecular building block. It is an analogue of the natural product piperazine and exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, and antibacterial properties. This compound has also been studied for its potential in treating neurological disorders such as Alzheimer’s disease and Parkinson’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride typically involves the following steps:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Attachment of the piperazine moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine or its derivatives as the nucleophile.

    Formation of the dihydrochloride salt: The final compound is converted to its dihydrochloride form by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles such as amines or alkyl halides; reactions are conducted under basic or acidic conditions depending on the nucleophile used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: This compound can inhibit enzymes such as α-amylase, which is involved in the breakdown of starch molecules. .

    Pathways Involved: By inhibiting these enzymes and kinases, the compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. .

Comparison with Similar Compounds

1-{1H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride can be compared with other similar compounds, such as:

Uniqueness: : this compound is unique due to its specific combination of the pyrrolo[2,3-d]pyrimidine core and piperazine moiety, which contributes to its wide range of biological activities and potential therapeutic applications .

Properties

CAS No.

853680-06-5

Molecular Formula

C10H14ClN5

Molecular Weight

239.70 g/mol

IUPAC Name

4-piperazin-1-yl-7H-pyrrolo[2,3-d]pyrimidine;hydrochloride

InChI

InChI=1S/C10H13N5.ClH/c1-2-12-9-8(1)10(14-7-13-9)15-5-3-11-4-6-15;/h1-2,7,11H,3-6H2,(H,12,13,14);1H

InChI Key

CGTWHMKOCZJTBC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2C=CN3.Cl

Purity

95

Origin of Product

United States

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